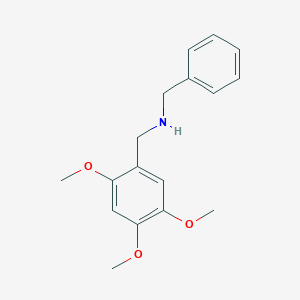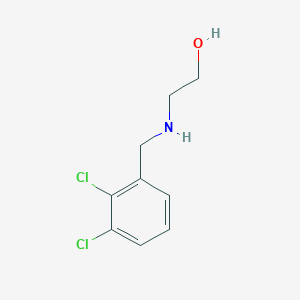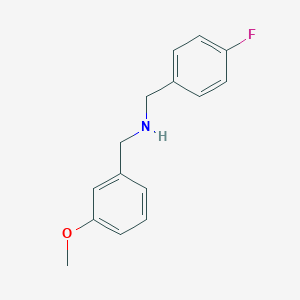![molecular formula C12H17N5O B503739 N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-85-7](/img/structure/B503739.png)
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound features a 4-methoxybenzyl group and a propyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable nucleophile.
Attachment of the Propyl Group: The propyl group can be attached through an alkylation reaction using propyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted tetrazoles.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazone: A compound with similar structural features but different functional groups.
N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another compound with a 4-methoxybenzyl group but different core structure.
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine is unique due to its specific combination of functional groups and the tetrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
876897-85-7 |
|---|---|
Molecular Formula |
C12H17N5O |
Molecular Weight |
247.3g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H17N5O/c1-3-8-17-12(14-15-16-17)13-9-10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,13,14,16) |
InChI Key |
IXZISKVPQPJSGZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(C=C2)OC |
solubility |
26.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-phenylphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B503663.png)
![1-[(3-Phenyl-2-propyn-1-yl)amino]-2-propanol](/img/structure/B503656.png)


![N-(4-fluorobenzyl)-N-[(3-methyl-2-thienyl)methyl]amine](/img/structure/B503674.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(4-fluorobenzyl)amine](/img/structure/B503675.png)

![4-(2-{[(3-Methyl-2-thienyl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B503679.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine](/img/structure/B503667.png)
![2-[(2-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B503668.png)
![2-[(3,4,5-trimethoxybenzyl)amino]-1-butanol](/img/structure/B503669.png)

![N-([1,1'-biphenyl]-4-ylmethyl)-N-(3-pyridinylmethyl)amine](/img/structure/B503672.png)
![(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B503673.png)
